4-[(Pyridin-4-yl)amino]phenol
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Overview
Description
4-[(Pyridin-4-yl)amino]phenol is an organic compound that features a phenol group substituted with a pyridylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyridylamine . This reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for oxidizing phenols to quinones.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent for converting quinones back to phenols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions for halogenation, nitration, and sulfonation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-[(Pyridin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-yl)amino]phenol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antidiabetic effects are linked to its inhibition of α-amylase and α-glucosidase enzymes, which play a role in carbohydrate metabolism .
Comparison with Similar Compounds
4-[(Pyridin-4-yl)amino]phenol can be compared with other phenolic compounds such as:
4-Aminophenol: Similar structure but lacks the pyridyl group, resulting in different chemical properties and applications.
4-Hydroxyphenylamine: Another phenolic compound with different substitution patterns, leading to varied reactivity and uses.
The uniqueness of this compound lies in its combination of a phenol and pyridyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(pyridin-4-ylamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8,14H,(H,12,13) |
InChI Key |
JHOUAJWDARLISP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=NC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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